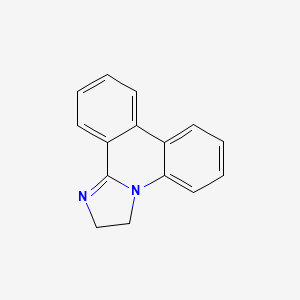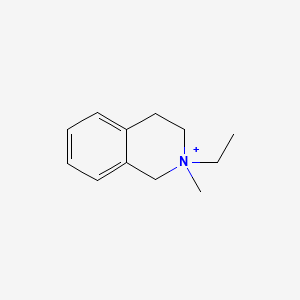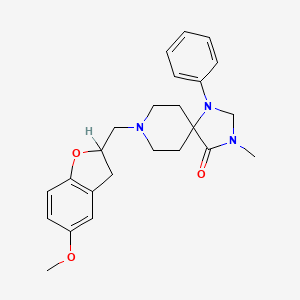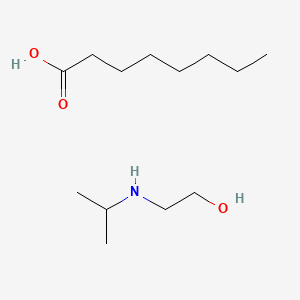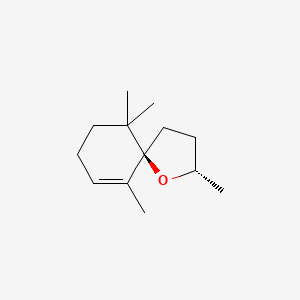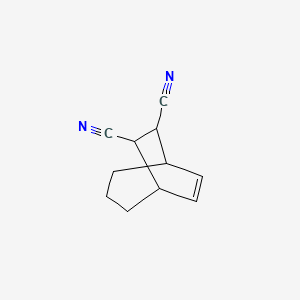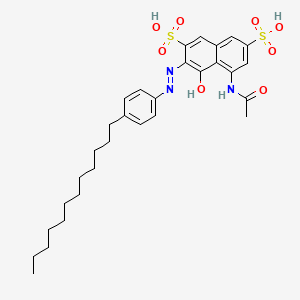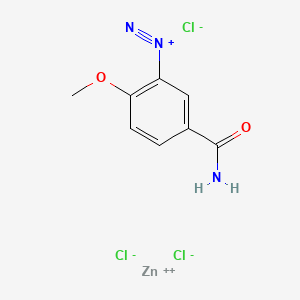
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) is a diazonium compound with a complex structure that includes a benzenediazonium core substituted with an aminocarbonyl group at the 5-position and a methoxy group at the 2-position. The compound is further stabilized by the presence of a trichlorozincate anion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
准备方法
The synthesis of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) typically involves the diazotization of an aromatic amine. The process begins with the treatment of the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions must be carefully controlled to maintain a low temperature, usually around 0-5°C, to prevent the decomposition of the diazonium salt. The resulting diazonium salt is then reacted with zinc chloride to form the trichlorozincate complex .
化学反应分析
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, copper(I) cyanide, and various phenols and aromatic amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) has several applications in scientific research:
作用机制
The mechanism of action of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) involves the formation of a highly reactive diazonium ion. This ion can undergo various substitution and coupling reactions, depending on the nucleophiles and reaction conditions present. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium group, which can form covalent bonds with nucleophilic sites on other molecules .
相似化合物的比较
Benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) can be compared with other diazonium compounds such as:
Benzenediazonium chloride: A simpler diazonium compound used in similar substitution and coupling reactions.
4-(Dimethylamino)benzenediazonium trichlorozincate: Another diazonium compound with a dimethylamino group, used in dye synthesis and other applications.
Benzenediazonium tetrafluoroborate: Known for its stability and use in fluorination reactions.
The uniqueness of benzenediazonium, 5-(aminocarbonyl)-2-methoxy-, trichlorozincate(1-) lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in its reactions.
属性
CAS 编号 |
68540-96-5 |
|---|---|
分子式 |
C8H8Cl3N3O2Zn |
分子量 |
349.9 g/mol |
IUPAC 名称 |
zinc;5-carbamoyl-2-methoxybenzenediazonium;trichloride |
InChI |
InChI=1S/C8H7N3O2.3ClH.Zn/c1-13-7-3-2-5(8(9)12)4-6(7)11-10;;;;/h2-4H,1H3,(H-,9,12);3*1H;/q;;;;+2/p-2 |
InChI 键 |
KQYNZGGMBPIQGA-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
相关CAS编号 |
68540-96-5 72139-05-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


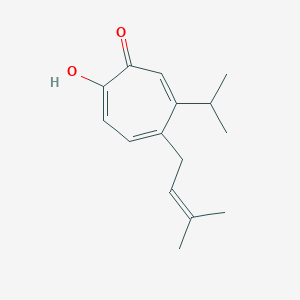
![tert-butyl (2R,4S)-4-fluoro-2-[3-(methylaminomethyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B12803908.png)
